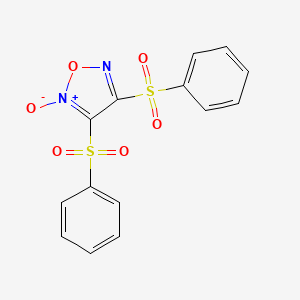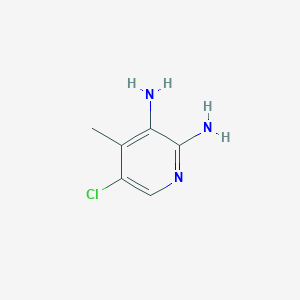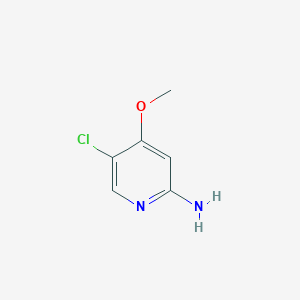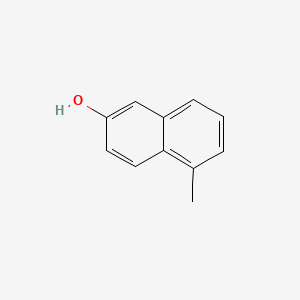![molecular formula C10H22CoN6O8 B3029501 aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) CAS No. 68201-98-9](/img/structure/B3029501.png)
aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) is a complex compound that combines a cobalt ion with a chelating agent. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) typically involves the reaction of cobalt salts with a chelating agent such as diethylenetriaminepentaacetic acid (DTPA). The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory. The process includes the dissolution of cobalt salts in water, followed by the addition of the chelating agent. The mixture is then stirred and heated to promote the formation of the complex. The product is purified through filtration and crystallization.
Chemical Reactions Analysis
Types of Reactions
Aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) undergoes various chemical reactions, including:
Oxidation: The cobalt ion can be oxidized to a higher oxidation state.
Reduction: The cobalt ion can be reduced to a lower oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled pH and temperature conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of cobalt(III) complexes, while reduction may yield cobalt(I) complexes.
Scientific Research Applications
Aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal-ligand interactions and coordination chemistry.
Biology: Employed in biochemical assays to study enzyme activities and metal ion transport.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in water treatment processes to remove heavy metals and in the production of catalysts.
Mechanism of Action
The mechanism of action of aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) involves the formation of stable complexes with metal ions. The chelating agent binds to the metal ion through multiple coordination sites, forming a stable ring structure. This complexation can affect the reactivity and bioavailability of the metal ion, influencing various biochemical and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): A similar chelating agent used for complexing metal ions.
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Uniqueness
Aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) is unique due to its specific combination of cobalt and the chelating agent, which provides distinct stability and reactivity compared to other chelating agents. This uniqueness makes it valuable in specific applications where other chelating agents may not be as effective.
Properties
CAS No. |
68201-98-9 |
|---|---|
Molecular Formula |
C10H22CoN6O8 |
Molecular Weight |
413.25 g/mol |
IUPAC Name |
aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) |
InChI |
InChI=1S/C10H16N2O8.Co.2H4N2/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;2*1-2/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;2*1-2H2/q;+2;;/p-2 |
InChI Key |
IRRAKBRVZWVNCC-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH3+]N.[NH3+]N.[Co+2] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH3+]N.[NH3+]N.[Co+2] |
| 68201-98-9 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


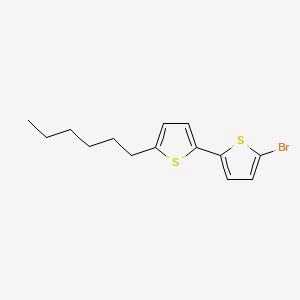
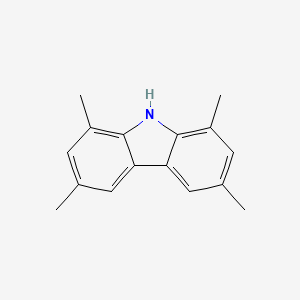
![(2R,8R,9S,10S,13S,14R,16S,17S)-17-[(E,2S)-2,6-Dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B3029422.png)
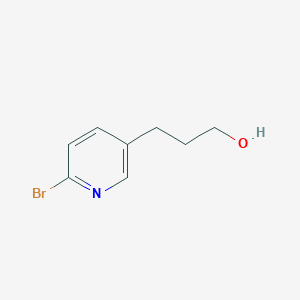
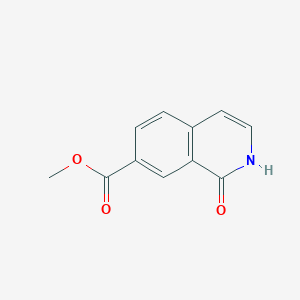
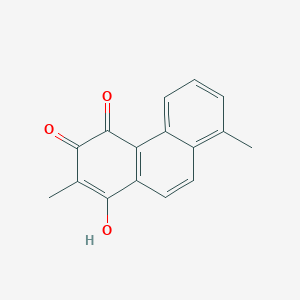

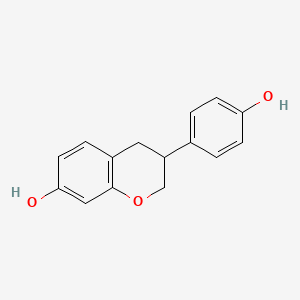
![(9S,10R)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol](/img/structure/B3029435.png)
